molecular formula C20H17N3O5S B4151554 N-benzyl-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide

N-benzyl-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide

Cat. No.: B4151554
M. Wt: 411.4 g/mol
InChI Key: WAYGBBAJMQNOOM-UHFFFAOYSA-N
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Description

N-benzyl-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide is an organic compound with the molecular formula C20H17N3O5S It is characterized by the presence of a benzyl group, a nitrophenyl sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide typically involves the following steps:

    Formation of the Benzylamine Intermediate: Benzylamine is reacted with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-benzyl-3-nitrobenzenesulfonamide.

    Coupling with Benzoyl Chloride: The N-benzyl-3-nitrobenzenesulfonamide is then reacted with benzoyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: N-benzyl-2-{[(3-aminophenyl)sulfonyl]amino}benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-benzyl-2-{[(3-nitrophenyl)sulfonyl]amino}benzoic acid.

Scientific Research Applications

N-benzyl-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide: Similar structure but with the nitro group in the para position.

    N-benzyl-2-{[(3-chlorophenyl)sulfonyl]amino}benzamide: Similar structure but with a chloro group instead of a nitro group.

    N-benzyl-2-{[(3-methylphenyl)sulfonyl]amino}benzamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-benzyl-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide is unique due to the presence of the nitro group in the meta position, which can influence its electronic properties and reactivity. This structural feature can affect its interactions with biological targets and its overall chemical behavior.

Properties

IUPAC Name

N-benzyl-2-[(3-nitrophenyl)sulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c24-20(21-14-15-7-2-1-3-8-15)18-11-4-5-12-19(18)22-29(27,28)17-10-6-9-16(13-17)23(25)26/h1-13,22H,14H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYGBBAJMQNOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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